2-Bromo-3-hexylthieno[3,2-b]thiophene
Description
2-Bromo-3-hexylthieno[3,2-b]thiophene is a brominated derivative of thieno[3,2-b]thiophene, a fused bicyclic heteroaromatic system comprising two thiophene rings. The compound features a hexyl chain at the 3-position and a bromine atom at the 2-position, which significantly influences its electronic and physicochemical properties. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between 2,5-dibromo-3-hexylthiophene and arylboronic acids in the presence of Pd(PPh₃)₄ (4 mol%) under inert conditions . Characterization via ¹H/¹³C NMR and EIMS confirms its structure, with a melting point of 170–173°C and molecular formula C₁₇H₂₁BrS (MW: 337.32) . The hexyl chain enhances solubility in organic solvents, while bromination provides a reactive site for further functionalization, making it a versatile intermediate in organic electronics and polymer synthesis.
Properties
Molecular Formula |
C12H15BrS2 |
|---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
5-bromo-6-hexylthieno[3,2-b]thiophene |
InChI |
InChI=1S/C12H15BrS2/c1-2-3-4-5-6-9-11-10(7-8-14-11)15-12(9)13/h7-8H,2-6H2,1H3 |
InChI Key |
MLSKDKVGFJGFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC2=C1SC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of 2-bromo-3-hexylthieno[3,2-b]thiophene typically starts from commercially available 3-bromothiophene or thieno[3,2-b]thiophene derivatives. The key steps involve:
- Selective bromination at the 2-position of thieno[3,2-b]thiophene.
- Introduction of a hexyl alkyl chain at the 3-position via Friedel–Crafts acylation followed by reduction or via directed lithiation and alkylation.
- Purification and characterization to confirm regioselectivity and purity.
Synthesis Route Overview
A representative synthetic route, adapted from the literature, involves the following key steps:
Research Findings and Characterization
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR spectra confirm the substitution pattern on the thieno[3,2-b]thiophene core. The presence of the hexyl chain is evident from characteristic aliphatic proton signals, while the bromine substitution affects the chemical shifts of aromatic protons.
Mass Spectrometry (MS): GC-MS or MALDI-TOF mass spectrometry confirms the molecular weight consistent with this compound.
Elemental Analysis: Matches the calculated values for C, H, S, and Br, confirming purity and correct stoichiometry.
Thermal Analysis: Thermogravimetric analysis (TGA) shows good thermal stability with decomposition temperatures above 200 °C, suitable for organic semiconductor applications.
Reaction Yields and Purity
| Compound | Yield (%) | Purification Method | Notes |
|---|---|---|---|
| 2,5-Dibromothieno[3,2-b]thiophene | Moderate to high (not always specified) | Column chromatography | Key intermediate for subsequent steps |
| 3-Hexylthieno[3,2-b]thiophene (after reduction) | ~74% (overall yield for alkylation and reduction) | Recrystallization/column chromatography | High regioselectivity achieved |
| This compound | Moderate (depending on bromination step) | Column chromatography | Final product with high purity |
Summary Table of Preparation Methods
| Step | Starting Material | Reaction Type | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | 3-Bromothiophene | Ring closure | Literature method (Fuller et al.) | Thieno[3,2-b]thiophene core | Not specified |
| 2 | Thieno[3,2-b]thiophene | Bromination | NBS, solvent (DMF, CHCl3), low temp | 2-Bromo or 2,5-dibromo derivative | Moderate to high |
| 3 | 2-Bromo-thieno[3,2-b]thiophene | Friedel–Crafts acylation | Hexanoyl chloride, AlCl3 | 3-Acyl derivative | Good (~74% overall) |
| 4 | 3-Acyl derivative | Reduction | LiAlH4 or NaBH4 | 3-Hexyl derivative | High |
| 5 | 3-Hexylthieno[3,2-b]thiophene | Bromination (if needed) | NBS or equivalent | This compound | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-hexylthieno[3,2-b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Coupling Reactions: Such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as organolithium or Grignard reagents.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, coupling reactions can yield various substituted thienothiophenes, which are valuable in the synthesis of conjugated polymers for electronic applications .
Scientific Research Applications
2-Bromo-3-hexylthieno[3,2-b]thiophene has several scientific research applications:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers for OLEDs and OFETs
Photovoltaics: Incorporated into materials for organic solar cells due to its favorable electronic properties.
Material Science: Studied for its potential in creating novel materials with unique optoelectronic properties
Mechanism of Action
The mechanism of action of 2-Bromo-3-hexylthieno[3,2-b]thiophene in electronic applications involves its ability to participate in π-conjugation, which enhances its electronic properties. The presence of the bromine atom allows for further functionalization, making it a versatile building block for various applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
Table 1: Structural and Physical Properties of Thieno[3,2-b]thiophene Derivatives
- Alkyl Chain Impact: The hexyl group in 2-bromo-3-hexylthieno[3,2-b]TT improves solubility compared to unsubstituted analogs (e.g., 3,6-dibromothieno[3,2-b]TT), which are less soluble but more reactive in cross-coupling reactions . Linear alkyl chains (e.g., octyl in DTT derivatives) enhance charge carrier mobility in OFETs due to better molecular packing .
- Bromination vs. Functionalization: Bromine at the 2-position facilitates further cross-coupling, whereas selenopheno[3,2-b]thiophene analogs (e.g., in organoboron copolymers) exhibit enhanced charge transfer due to selenium’s polarizability .
Electronic and Optical Properties
Table 2: Electronic Properties of Thieno[3,2-b]thiophene-Based Materials
- Bandgap Modulation: Thieno[3,2-b]TT derivatives with extended π-systems (e.g., fused with diketopyrrolopyrrole, DPP) exhibit narrow bandgaps (~1.4 eV) and high photovoltaic efficiency (5.34% PCE) . In contrast, selenophene analogs show absorption redshifts but lower device efficiency due to reduced open-circuit voltage (VOC) .
- Charge Transport : Alkyl side chains in DTT derivatives (e.g., octyl) enhance film morphology and mobility (0.10 cm²/Vs) compared to branched chains (e.g., 2-ethylhexyl) .
Application-Specific Performance
- OFETs: DTT derivatives with linear alkyl chains outperform branched analogs due to continuous grain formation . Thieno[3,2-b]TT-based polymers also show superior hole mobility (0.45 cm²/Vs) in OFETs compared to thiophene-only systems .
- Organic Photovoltaics (OPVs): Replacing thiophene with thieno[3,2-b]TT in D-A polymers increases absorption coefficients and reduces charge recombination, achieving PCEs >5% . Selenium analogs, despite redshifted absorption, underperform due to unfavorable morphology .
- Sensors: Organoboron copolymers with thieno[3,2-b]TT exhibit high quantum efficiency as fluoride ion sensors, leveraging boron’s electron-deficient nature .
Key Research Findings and Contradictions
Alkyl Chain vs. Performance : While linear alkyl chains enhance OFET mobility , excessive chain length can disrupt π-π stacking, reducing charge transport .
Selenium Substitution: Selenopheno[3,2-b]TT improves conjugation but lowers OPV efficiency due to voltage losses, highlighting a trade-off between optical and electronic properties .
Bromine Reactivity: Brominated thieno[3,2-b]TT derivatives are pivotal for cross-coupling, but over-bromination (e.g., 3,6-dibromo-TT) may limit solubility and processability .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-3-hexylthieno[3,2-b]thiophene, and what reaction conditions are critical for high yield?
The synthesis typically involves bromination of the thieno[3,2-b]thiophene core using reagents like N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0°C, followed by alkylation to introduce the hexyl chain. For example, dibromination of thieno[3,2-b]thiophene with NBS in DMF yields 2,5-dibromothieno[3,2-b]thiophene, which can undergo selective substitution at the 3-position using Grignard or organozinc reagents to install the hexyl group . Critical parameters include temperature control (−78°C for lithiation steps), inert atmosphere (Ar/N₂), and stoichiometric precision to avoid over-bromination or side reactions .
Q. How is this compound characterized using spectroscopic techniques?
Key characterization methods include:
- ¹H/¹³C NMR : The hexyl chain’s methylene protons appear as a multiplet at δ 1.2–1.5 ppm, while the thiophene β-proton resonates near δ 7.1–7.3 ppm. The bromine substituent deshields adjacent carbons, shifting their signals to δ 120–130 ppm in ¹³C NMR .
- Mass spectrometry (EI-MS) : A molecular ion peak at m/z 298 [M]⁺ confirms the molecular formula (C₁₀H₁₅BrS) .
- UV-Vis spectroscopy : Conjugation in the thienothiophene core results in absorption maxima near 300–350 nm, useful for optoelectronic studies .
Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
The bromine atom at the 2-position acts as an electrophilic site for Suzuki-Miyaura or Stille couplings, enabling conjugation extension. The hexyl chain enhances solubility in organic solvents (e.g., THF, chloroform), facilitating homogeneous reaction conditions. Steric hindrance from the hexyl group at the 3-position directs coupling reactions to the 2-bromo site, ensuring regioselectivity .
Advanced Research Questions
Q. How does the hexyl substituent in this compound affect its electronic properties compared to shorter or longer alkyl chains?
The hexyl chain balances solubility and electronic effects:
- Solubility : Longer chains (e.g., dodecyl in analogous compounds) improve solubility but reduce crystallinity, complicating purification .
- Electron donation : Alkyl groups inductively donate electrons, stabilizing the thiophene ring. Hexyl chains provide moderate electron density without excessive steric bulk, optimizing charge transport in organic semiconductors .
- π-π stacking : Shorter chains (e.g., methyl) enhance intermolecular interactions, while hexyl groups introduce flexibility, affecting thin-film morphology in device applications .
Q. What strategies can resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving brominated thienothiophenes?
Discrepancies often arise from:
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves yields (70–90%) for sterically hindered substrates by reducing ligand crowding .
- Solvent effects : Mixed solvents (toluene:ethanol, 3:1) enhance miscibility of polar intermediates and nonpolar arylboronic acids .
- Purification challenges : Use of silica gel chromatography with petroleum ether:ethyl acetate gradients (95:5 to 80:20) isolates products from biphenyl byproducts .
Q. What mechanistic insights have been gained from studying substitution patterns in brominated thieno[3,2-b]thiophenes during cross-coupling reactions?
Studies reveal:
- Kinetic vs. thermodynamic control : Bromine at the 2-position reacts faster in Suzuki couplings due to lower activation energy compared to 5-bromo isomers .
- Steric effects : The hexyl group at the 3-position slows transmetallation but stabilizes the transition state through van der Waals interactions, as shown in DFT calculations .
- Oxidative addition : Pd⁰ inserts preferentially into the C–Br bond over C–H bonds, confirmed by isotopic labeling experiments .
Q. Methodological Notes
- Synthetic optimization : Scale-up requires continuous flow reactors for bromination to maintain temperature control and avoid exothermic side reactions .
- Analytical validation : High-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
